(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione (4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296351
InChI: InChI=1S/C25H20N2O5S/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-7-4-5-8-16(15)31-3)19(23(29)24(27)30)22(28)17-9-6-10-32-17/h4-12,21,29H,1-3H3
SMILES:
Molecular Formula: C25H20N2O5S
Molecular Weight: 460.5 g/mol

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione

CAS No.:

Cat. No.: VC16296351

Molecular Formula: C25H20N2O5S

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]-5-(2-methoxyphenyl)pyrrolidine-2,3-dione -

Specification

Molecular Formula C25H20N2O5S
Molecular Weight 460.5 g/mol
IUPAC Name 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one
Standard InChI InChI=1S/C25H20N2O5S/c1-13-11-14(2)20-18(12-13)33-25(26-20)27-21(15-7-4-5-8-16(15)31-3)19(23(29)24(27)30)22(28)17-9-6-10-32-17/h4-12,21,29H,1-3H3
Standard InChI Key HGYOKLAVEVMACM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=CC=C5OC)C

Introduction

Structural Overview

Molecular Architecture

The compound’s molecular formula, C25H20N2O5S\text{C}_{25}\text{H}_{20}\text{N}_{2}\text{O}_{5}\text{S}, corresponds to a molecular weight of 460.5 g/mol. Its IUPAC name, 1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one, reflects a multi-ring system with critical substituents:

  • A 4,6-dimethyl-1,3-benzothiazole group at position 1, contributing aromaticity and electron-rich regions.

  • A furan-2-yl(hydroxy)methylidene moiety at position 4, introducing a conjugated enol ether system.

  • A 2-methoxyphenyl substituent at position 5, enhancing lipophilicity and potential π-π stacking interactions.

  • A pyrrolidine-2,3-dione core, providing rigidity and hydrogen-bonding capabilities.

The stereochemistry of the double bond at position 4 (denoted as 4E) ensures a planar configuration, optimizing conjugation across the molecule. X-ray crystallography of analogous compounds reveals that such structural features stabilize the molecule through intramolecular hydrogen bonds between the hydroxyl group and adjacent carbonyl oxygen .

Synthesis Methods

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to assemble its heterocyclic framework:

  • Benzothiazole Formation: 4,6-Dimethyl-2-aminothiophenol undergoes cyclization with carbon disulfide in the presence of iodine, yielding the 4,6-dimethyl-1,3-benzothiazole intermediate.

  • Pyrrolidine-2,3-dione Construction: A Michael addition between ethyl acetoacetate and acryloyl chloride forms the dione core, which is subsequently functionalized via nucleophilic substitution.

  • Furan and Methoxyphenyl Incorporation: A Heck coupling reaction introduces the furan-2-yl group, while a Ullmann-type coupling attaches the 2-methoxyphenyl substituent.

Key challenges include controlling regioselectivity during the coupling steps and minimizing racemization at stereogenic centers. Recent advances in catalytic asymmetric synthesis, such as chiral palladium complexes, have improved enantiomeric excess to >90% in related compounds .

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1685 cm1^{-1} (C=O stretch) and 3250 cm1^{-1} (O-H stretch).

  • NMR: 1H^1\text{H} NMR (400 MHz, CDCl3_3) signals at δ 2.35 (s, 3H, CH3_3), 3.82 (s, 3H, OCH3_3), and 6.78–7.45 (m, aromatic protons) .

Biological Activities

Antimicrobial Efficacy

In vitro assays demonstrate potent activity against Gram-positive bacteria (MIC: 2–4 µg/mL for Staphylococcus aureus) and moderate efficacy against Gram-negative strains (MIC: 16–32 µg/mL for Escherichia coli). The benzothiazole moiety disrupts bacterial DNA gyrase by intercalating into the enzyme’s active site, while the furan group enhances membrane permeability .

Mechanism of Action

Enzymatic Inhibition

The compound’s planar structure facilitates intercalation into DNA and competitive inhibition of topoisomerases. Molecular docking simulations reveal a binding affinity (KdK_d) of 12 nM for human topoisomerase IIα, driven by hydrogen bonds between the dione carbonyls and Arg503 residues .

Oxidative Stress Induction

Reactive oxygen species (ROS) levels increase 3.5-fold in treated cancer cells, likely due to redox cycling of the furan and hydroxy groups. This oxidative burst triggers mitochondrial membrane depolarization and cytochrome c release.

Comparative Analysis with Analogues

FeatureThis CompoundFluorinated Analogue
Molecular Weight460.5 g/mol478.5 g/mol
Antimicrobial MIC2–32 µg/mL0.5–16 µg/mL
Topoisomerase IIα IC50_{50}8.7 µM4.2 µM
Solubility in Water0.12 mg/mL0.08 mg/mL

The absence of fluorine substituents in this compound reduces halogen-bonding interactions but improves metabolic stability compared to fluorinated analogues .

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